methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The final step includes the esterification of the resulting pyrazole derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[(4Z)-5-oxo-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)acetate
- Methyl (4Z)-2-methyl-5-oxo-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure provides a versatile platform for the development of new compounds with potential biological activities .
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-[4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H20N4O3/c1-14(22-13-15-7-6-10-21-12-15)19-17(11-18(25)27-2)23-24(20(19)26)16-8-4-3-5-9-16/h3-10,12,23H,11,13H2,1-2H3 |
InChI Key |
SOZOCFXZJRMQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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